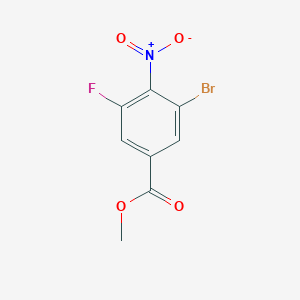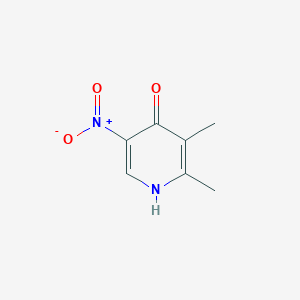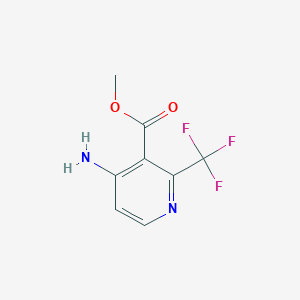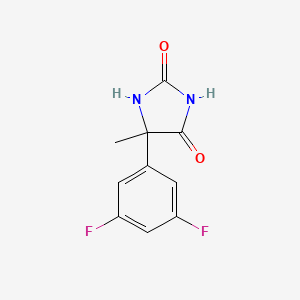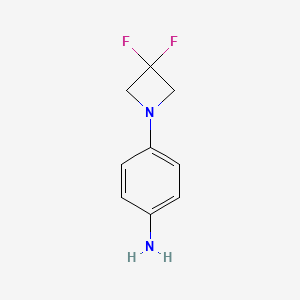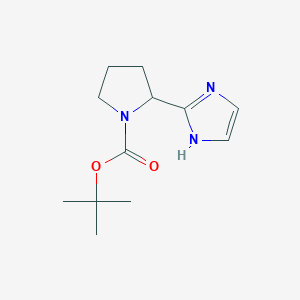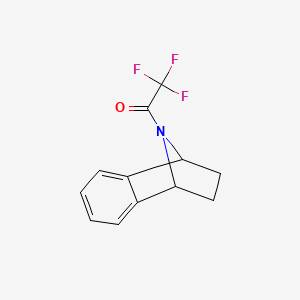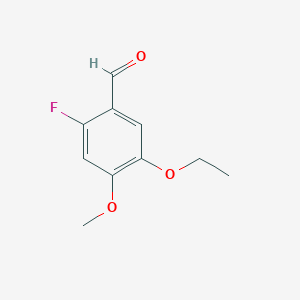
5-乙氧基-2-氟-4-甲氧基苯甲醛
描述
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO3. It has a molecular weight of 198.19 . This compound is used in various applications and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is 1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 . The InChI key is CYTWCKBXVAXGBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The compound is slightly soluble in water .科学研究应用
合成和抗癌活性
已合成氟代苯甲醛,并用于威蒂格合成氟代取代的史蒂尔本,从而开发了抗癌康布雷他斯汀的氟代类似物。这些化合物保留了强大的细胞生长抑制性能,表明在癌症研究和治疗中可能有应用(Lawrence et al., 2003)。
简便合成
简化相关氟代苯甲醛合成的努力,如3-氟-4-甲氧基苯甲醛,已成功开发了一种一步合成方法。这种方法减少了与这些化合物生产相关的环境和成本负担,表明了相关化学品高效合成的潜力(Wang Bao-jie, 2006)。
生物转化潜力
关于真菌Bjerkandera adusta的生物转化潜力研究,涉及生产新型卤代芳香化合物,为氟代化合物的环境和生物技术应用提供了见解。这类研究可能提示生产或降解类似物质的途径,包括5-乙氧基-2-氟-4-甲氧基苯甲醛(Lauritsen & Lunding, 1998)。
化学传感器开发
利用氟代苯甲醛衍生物开发金属离子检测化学传感器,突显了这些化合物在分析化学、环境监测和诊断应用中的作用。这类研究表明了在传感器和探针开发中的潜在用途(Gao et al., 2014)。
材料科学和热物性质
对固体醛类的热物性质进行研究,包括各种甲氧基和乙氧基苯甲醛,有助于我们了解这些化合物的物理行为和在材料科学中的潜在应用(Temprado, Roux, & Chickos, 2008)。
安全和危害
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
未来方向
属性
IUPAC Name |
5-ethoxy-2-fluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWCKBXVAXGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-fluoro-4-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



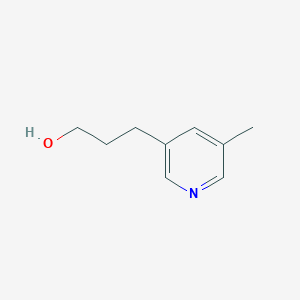
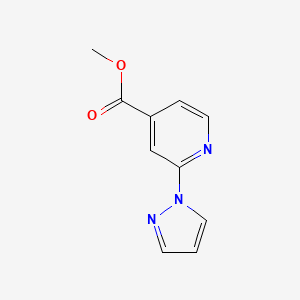
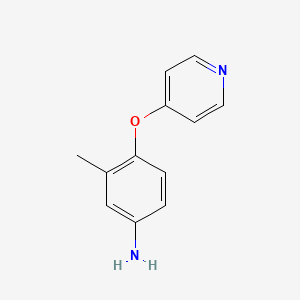
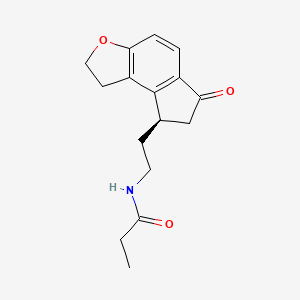
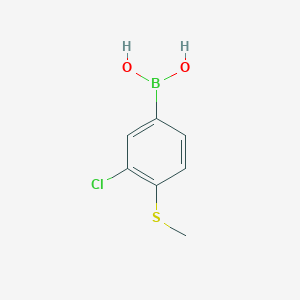
![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)
